6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has been studied for its potential anticonvulsant properties . It is synthesized from imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality .
Synthesis Analysis
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide involves a mixture of 5-bromo-2-aminopyridine and ethyl bromopyruvate in ethanol, which is then refluxed for 6 hours . The newly synthesized intermediates and final compounds were characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .Molecular Structure Analysis
The molecular structure of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is characterized by the presence of an imidazo[1,2-a]pyridine core, a hydrazone functionality, and a carbohydrazide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide include the reaction of 5-bromo-2-aminopyridine with ethyl bromopyruvate .Scientific Research Applications
Application in Anticonvulsant Studies
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound has been used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties . These new compounds have been studied for their anticonvulsant properties .
- Methods of Application: The target compounds were synthesized and their in vivo anticonvulsant properties were studied using maximal electroshock seizure and subcutaneous pentylene tetrazole methods . Their toxicity was studied using the rotarod method .
- Results: Most of the new compounds displayed remarkable anticonvulsant properties. Particularly, compounds carrying hydrogen bond donor groups, such as hydroxyl and amine moieties, exhibited complete protection against seizure . Their results are comparable to that of the standard drug diazepam . The motor impairment study revealed that all the compounds are non-toxic up to 100 mg/kg .
Application in Organic Syntheses and as Pharmaceutical Intermediates
- Scientific Field: Organic Chemistry
- Summary of Application: 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is used in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .
- Methods of Application: The compound was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
- Results: The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
Application in Anticonvulsant Studies
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound has been used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties . These new compounds have been studied for their anticonvulsant properties .
- Methods of Application: The target compounds were synthesized and their in vivo anticonvulsant properties were studied using maximal electroshock seizure and subcutaneous pentylene tetrazole methods . Their toxicity was studied using the rotarod method .
- Results: Most of the new compounds displayed remarkable anticonvulsant properties. Particularly, compounds carrying hydrogen bond donor groups, such as hydroxyl and amine moieties, exhibited complete protection against seizure . Their results are comparable to that of the standard drug diazepam . The motor impairment study revealed that all the compounds are non-toxic up to 100 mg/kg .
Application in Organic Syntheses and as Pharmaceutical Intermediates
- Scientific Field: Organic Chemistry
- Summary of Application: 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is used in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .
- Methods of Application: The compound was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
- Results: The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
Application in Anticonvulsant Studies
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound has been used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties . These new compounds have been studied for their anticonvulsant properties .
- Methods of Application: The target compounds were synthesized and their in vivo anticonvulsant properties were studied using maximal electroshock seizure and subcutaneous pentylene tetrazole methods . Their toxicity was studied using the rotarod method .
- Results: Most of the new compounds displayed remarkable anticonvulsant properties at these doses. Particularly, compounds 3b and 4 carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties respectively, exhibited complete protection against seizure and their results are comparable to that of standard drug diazepam . Further, the motor impairment study revealed that all the compounds are nontoxic upto 100 mg/kg .
Application in Organic Syntheses and as Pharmaceutical Intermediates
- Scientific Field: Organic Chemistry
- Summary of Application: 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is used in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .
- Methods of Application: The compound was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
- Results: The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCANPWWELAJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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